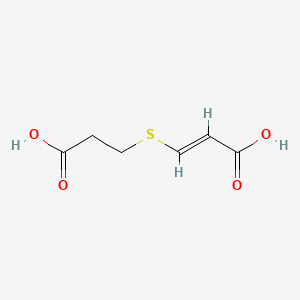

3-((2-Carboxyethyl)thio)acrylic acid

Description

Contextualization within Organosulfur and Unsaturated Carboxylic Acid Chemistry

3-((2-Carboxyethyl)thio)acrylic acid, with the IUPAC name 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid, is characterized by a thioether linkage flanked by a propanoic acid moiety and an acrylic acid unit. nih.gov This structure firmly places it within the class of organosulfur compounds, which are known for their diverse roles in organic synthesis, materials science, and biology. The thioether group can participate in various reactions, including oxidation to sulfoxides and sulfones, and can influence the electronic properties of the molecule.

Simultaneously, the presence of two carboxylic acid groups and an α,β-unsaturated system categorizes it as an unsaturated carboxylic acid. This functionality is pivotal in polymer chemistry, where the vinyl group can undergo polymerization, and the carboxylic acid groups can be leveraged for esterification, amidation, or to impart pH-responsiveness to materials. vulcanchem.com The combination of these distinct chemical features in a single molecule makes this compound a bifunctional building block with considerable synthetic potential.

A common synthetic route to this compound is through a thiol-acrylate Michael addition, a type of "click chemistry" reaction, between 3-mercaptopropionic acid and an acrylic acid derivative. vulcanchem.com This efficient and atom-economical synthesis further enhances its appeal for various research and development endeavors.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 41108-53-6 |

| Molecular Formula | C₆H₈O₄S |

| Molecular Weight | 176.19 g/mol |

| IUPAC Name | 3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |

Data sourced from PubChem. nih.gov

Interdisciplinary Significance in Contemporary Chemical and Biochemical Sciences

The unique combination of a thioether linkage and dicarboxylic acid functionalities bestows upon this compound a significant potential for interdisciplinary applications. In materials science, the thioether group is of particular interest for the development of stimuli-responsive polymers. Thioethers can be oxidized to more polar sulfoxides and sulfones in the presence of reactive oxygen species (ROS), leading to a change in the polymer's hydrophilicity. This property is being actively explored for the design of "smart" biomaterials for targeted drug delivery, where the higher ROS levels in certain disease microenvironments, such as tumors, could trigger the release of a therapeutic payload.

In the realm of biochemistry, molecules containing both thioether and carboxylic acid groups can mimic certain aspects of naturally occurring biomolecules. The carboxylic acid moieties can engage in hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition and binding to biological targets. While specific biochemical studies on this compound are not yet widely published, its structural motifs suggest potential for investigation in areas such as enzyme inhibition or as a ligand for metal coordination in bioinorganic chemistry.

Overview of Key Research Domains and Future Perspectives for the Compound

The primary research domain for this compound currently lies in polymer chemistry. Its dual functionality allows it to act as a monomer, crosslinker, or a functionalizing agent to impart specific properties to polymers.

Detailed Research Findings:

Hydrogel Formation: The presence of two carboxylic acid groups makes this molecule a candidate for the formation of pH-responsive hydrogels. The acrylic acid moiety can be polymerized, and the pendant carboxylic acid groups can ionize at different pH values, leading to swelling or deswelling of the hydrogel network. This is a key area of interest for applications in controlled release systems and tissue engineering scaffolds.

Functional Polymers: this compound can be incorporated into polymer backbones or as side chains to introduce both thioether and carboxylic acid functionalities. These functional polymers could find use in advanced coatings, adhesives, and as platforms for further chemical modification. For instance, the carboxylic acid groups can be used to attach other molecules of interest, such as fluorescent dyes or bioactive peptides.

Stimuli-Responsive Materials: As mentioned, the thioether group offers a handle for creating ROS-responsive materials. Future research will likely focus on synthesizing and characterizing polymers containing this monomer and evaluating their responsiveness to oxidative stress for biomedical applications.

Looking forward, the future perspectives for this compound are promising. Further exploration of its polymerization behavior, including its use in controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer), could lead to the development of well-defined polymers with tailored properties. Its potential in biochemical and medicinal chemistry remains largely untapped and warrants investigation. As the demand for advanced functional materials continues to grow, versatile building blocks like this compound are expected to play an increasingly important role in driving innovation across various scientific disciplines.

Structure

3D Structure

Properties

CAS No. |

41108-53-6 |

|---|---|

Molecular Formula |

C6H8O4S |

Molecular Weight |

176.19 g/mol |

IUPAC Name |

3-[(E)-2-carboxyethenyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C6H8O4S/c7-5(8)1-3-11-4-2-6(9)10/h1,3H,2,4H2,(H,7,8)(H,9,10)/b3-1+ |

InChI Key |

RYKRNZNOIFBIAF-HNQUOIGGSA-N |

Isomeric SMILES |

C(CS/C=C/C(=O)O)C(=O)O |

Canonical SMILES |

C(CSC=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Elucidation of Classical and Modern Synthetic Routes for 3-((2-Carboxyethyl)thio)acrylic Acid

The construction of the this compound backbone primarily relies on the formation of a carbon-sulfur bond. The most prominent and efficient method for this is the Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation.

The synthesis of this compound is commonly achieved via a thia-Michael addition. This reaction involves the conjugate addition of a thiol to an α,β-unsaturated carbonyl compound. In this specific case, 3-mercaptopropionic acid serves as the Michael donor (the nucleophilic thiol) and an acrylic acid derivative acts as the Michael acceptor.

The mechanism of the base-catalyzed thiol-Michael addition proceeds through a series of key steps:

Deprotonation of the Thiol: A base is used to deprotonate the thiol group (-SH) of 3-mercaptopropionic acid, forming a highly nucleophilic thiolate anion (-S⁻). The choice of base is crucial and can range from organic amines to inorganic bases.

Nucleophilic Attack: The generated thiolate anion then attacks the β-carbon of the α,β-unsaturated acrylic acid derivative. This carbon is electrophilic due to the electron-withdrawing nature of the adjacent carbonyl group. This attack results in the formation of a new carbon-sulfur bond and an enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used in the first step or by a protic solvent, to yield the final this compound product.

The reaction is governed by an anionic cycle where the addition of the thiolate to the alkene is followed by a rate-controlling proton transfer. For acrylate (B77674) acceptors, the initial addition of the thiolate is often in quasi-equilibrium. rsc.org Kinetic studies on the Michael addition of thiols to α,β-unsaturated carbonyl compounds have shown that the reaction rate is dependent on both electronic and steric factors of the reactants. nsf.gov The reactivity of the thiol is linked to its pKa, with the thiolate anion being the reactive species. nih.govresearchgate.net

A notable synthetic approach involves the reaction of 3-mercaptopropionic acid with acryloyl chloride. This "thiol-acrylate click chemistry" provides a direct route to the target molecule. vulcanchem.com

| Step | Description | Key Intermediates |

| 1 | Deprotonation of 3-mercaptopropionic acid by a base. | Thiolate anion |

| 2 | Nucleophilic attack of the thiolate on the β-carbon of the acrylic acid derivative. | Enolate intermediate |

| 3 | Protonation of the enolate intermediate. | Final product |

While the Michael addition is the most direct route, controlled condensation and esterification reactions can also be envisioned as pathways to this compound and its derivatives.

Condensation Reactions: In a general sense, a condensation reaction could involve the formation of the thioether linkage. For instance, a halo-substituted propionic acid derivative could react with a thiol-substituted acrylic acid derivative, or vice versa, to form the C-S bond with the elimination of a small molecule like hydrogen halide. However, this approach is less common for this specific molecule due to the efficiency of the Michael addition.

Esterification Approaches: Esterification can be employed to first create an ester of 3-mercaptopropionic acid, which can then undergo a Michael addition. For example, the esterification of 3-mercaptopropionic acid with an alcohol can protect the carboxylic acid group. This thioester can then be reacted with an acrylic acid derivative. nih.gov Alternatively, thioesters can be synthesized by the condensation of thiols and carboxylic acids using dehydrating agents. wikipedia.org A study on the esterification of 3-mercaptopropionic acid with trimethylolpropane (B17298) in the presence of p-toluenesulfonic acid as a catalyst highlights the optimization required to favor the desired ester formation over side reactions like thioesterification. nih.gov

| Synthetic Approach | Description | Reactants |

| Condensation | Formation of the thioether bond via substitution reaction. | Halogenated propionic acid derivative and thiol-substituted acrylic acid derivative. |

| Esterification-Michael Addition | Protection of a carboxylic acid group via esterification, followed by Michael addition. | 3-mercaptopropionic acid, an alcohol, and an acrylic acid derivative. |

The structure of this compound itself is achiral. However, the principles of stereoselective synthesis are relevant when considering the synthesis of derivatives or related compounds where chiral centers may be present. The asymmetric synthesis of compounds bearing a stereocenter at the carbon-sulfur bond is a significant area of research. researchgate.net

Common strategies for achieving stereoselectivity in the synthesis of chiral thioethers include:

Chiral Pool Synthesis: This approach utilizes naturally occurring chiral molecules, such as amino acids or hydroxycarboxylic acids, as starting materials. researchgate.net

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the substrate to direct the stereochemical outcome of a reaction, and is subsequently removed.

Chiral Catalysts: The use of chiral catalysts, such as organocatalysts or metal complexes with chiral ligands, can induce enantioselectivity in the formation of the C-S bond. nih.gov For instance, axially chiral dicarboxylic acids have been developed as effective Brønsted acid catalysts for various asymmetric transformations. researchgate.net

While direct stereoselective syntheses of this compound are not extensively reported due to its achiral nature, these principles are fundamental for the creation of more complex, biologically active molecules containing similar structural motifs.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to create more sustainable and environmentally benign processes. Key areas of focus include maximizing atom economy, optimizing reaction efficiency, and careful selection of solvents and catalysts.

Atom economy is a measure of how efficiently all the atoms in the reactants are incorporated into the desired product. scranton.eduprimescholars.com The ideal reaction has a 100% atom economy, meaning there are no byproducts.

The Michael addition of 3-mercaptopropionic acid to acrylic acid is an excellent example of an atom-economical reaction:

HS(CH₂)₂COOH + CH₂=CHCOOH → HOOC(CH₂)₂S(CH₂)₂COOH

In this reaction, all the atoms of the reactants are incorporated into the final product, resulting in a theoretical atom economy of 100%. This is a significant advantage over substitution or elimination reactions, which inherently generate byproducts. libretexts.orgresearchgate.net

To further optimize reaction efficiency, factors such as reaction time, temperature, and catalyst loading should be carefully controlled to maximize the yield and minimize energy consumption.

The choice of solvent and catalyst plays a crucial role in the environmental impact of a synthetic process.

Solvent Selection: Traditional organic solvents can be volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of more benign alternatives. For thiol-Michael additions, several greener solvent systems have been explored:

Solvent-free conditions: Conducting the reaction without a solvent is often the most environmentally friendly option, reducing waste and simplifying purification. researchgate.netresearchgate.net

Water: As a non-toxic and readily available solvent, water is an attractive medium for many reactions, including some thiol-Michael additions. nih.gov

Recyclable solvents: Solvents like glycerin have been successfully used for Michael additions and can be recovered and reused. scielo.br

Catalytic System Development: The development of efficient and recyclable catalytic systems is a cornerstone of green chemistry.

Organocatalysis: The use of small organic molecules as catalysts can be an alternative to metal-based catalysts, which can be toxic and difficult to remove from the final product. Organocatalysts have been successfully employed in the synthesis of thioethers. nih.govsigmaaldrich.com

Solid-supported catalysts: Immobilizing a catalyst on a solid support, such as KF/alumina, allows for easy separation from the reaction mixture and potential reuse, reducing waste and cost. scielo.br

Benign Catalysts: The use of non-toxic and readily available catalysts is preferred. For instance, some Michael additions of thiols can be promoted by mild and environmentally friendly catalysts.

The following table summarizes some green approaches for the synthesis of thioethers via Michael addition:

| Green Approach | Example | Advantages |

| Solvent-free reaction | Direct mixing of thiol and α,β-unsaturated carbonyl compound. researchgate.netresearchgate.net | Reduces solvent waste, simplifies workup. |

| Use of green solvents | Glycerin as a recyclable solvent. scielo.br | Non-toxic, renewable, recyclable. |

| Solid-supported catalysis | KF/alumina as a catalyst. scielo.br | Easy separation and recycling of the catalyst. |

| Organocatalysis | Use of small organic molecules to catalyze the reaction. nih.govsigmaaldrich.com | Avoids heavy metal contamination. |

Derivatization Strategies for Structural Modification

The unique structural framework of this compound, featuring two distinct carboxylic acid groups and a central thioether linkage, offers multiple avenues for chemical modification. These derivatization strategies are pivotal for modulating the compound's physicochemical properties, such as solubility, reactivity, and potential for incorporation into larger molecular assemblies. Key transformations include the conversion of the carboxylic acid moieties into esters and amides, the oxidation of the sulfur atom to form sulfoxides and sulfones, and the utilization of the acrylic double bond for the synthesis of polymeric and oligomeric structures.

Synthesis of Ester and Amide Derivatives

The presence of two carboxylic acid groups in this compound allows for the synthesis of a variety of ester and amide derivatives. These modifications can be tailored to influence the molecule's polarity, steric hindrance, and potential for further chemical reactions.

Standard esterification procedures, such as the Fischer-Speier esterification, can be employed for the conversion of the carboxylic acid groups to their corresponding esters. This typically involves reacting the diacid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The choice of alcohol can range from simple alkyl alcohols to more complex polyols, allowing for the introduction of various functional groups. The reaction conditions, including temperature and reaction time, would need to be optimized to favor either mono- or di-esterification, depending on the desired product.

Similarly, the synthesis of amide derivatives can be achieved through the reaction of the dicarboxylic acid with primary or secondary amines. A common approach involves the activation of the carboxylic acid groups, for instance, by converting them to acyl chlorides using reagents like thionyl chloride (SOCl₂), followed by reaction with the desired amine. This method is generally effective for a wide range of amines. Alternative one-pot procedures using coupling reagents can also be utilized to facilitate amide bond formation under milder conditions. The reactivity of the two carboxylic acid groups may differ, potentially allowing for selective mono-amidation under controlled conditions.

Table 1: Representative Ester and Amide Derivatives of this compound This table is illustrative and presents potential derivatives based on common synthetic transformations.

| Derivative Type | Reagents | Potential Product Name |

| Di-ester | Methanol, H₂SO₄ | Dimethyl 3-((2-(methoxycarbonylethyl)thio)acrylate |

| Di-ester | Ethanol, p-TsOH | Diethyl 3-((2-(ethoxycarbonylethyl)thio)acrylate |

| Di-amide | Ammonia | 3-((2-Carbamoylethyl)thio)acrylamide |

| Di-amide | Diethylamine, SOCl₂ | N,N,N',N'-Tetraethyl-3-((2-(diethylcarbamoyl)ethyl)thio)acrylamide |

Oxidative Transformations to Sulfoxides and Sulfones

The thioether linkage in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the polarity and hydrogen bonding capabilities of the molecule. The selective oxidation of the sulfur atom in the presence of the acrylic double bond and carboxylic acid functionalities is a key consideration in these synthetic strategies.

A variety of oxidizing agents can be employed for this purpose. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in conjunction with a catalyst to achieve selectivity. By carefully controlling the stoichiometry of the oxidant and the reaction conditions, it is possible to favor the formation of either the sulfoxide (partial oxidation) or the sulfone (complete oxidation). For instance, using one equivalent of the oxidizing agent under mild conditions typically yields the sulfoxide, while an excess of the oxidant and more forcing conditions will lead to the sulfone.

Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), have also been successfully used for the oxidation of thioethers. The choice of solvent can also play a crucial role in the outcome of the reaction. The successful synthesis of these derivatives would require careful optimization to avoid unwanted side reactions, such as the oxidation of the acrylic double bond.

Table 2: Potential Oxidative Transformation Products This table outlines the expected products from the controlled oxidation of the thioether linkage.

| Oxidation Level | Oxidizing Agent (Example) | Potential Product Name |

| Partial Oxidation | 1 eq. H₂O₂ | 3-((2-Carboxyethyl)sulfinyl)acrylic acid |

| Full Oxidation | excess H₂O₂ | 3-((2-Carboxyethyl)sulfonyl)acrylic acid |

Formation of Polymeric and Oligomeric Structures

The presence of an activated acrylic double bond in this compound makes it a suitable monomer for the synthesis of various polymeric and oligomeric structures. These materials could possess interesting properties due to the incorporation of both carboxylic acid and thioether functionalities in the side chains.

One potential route for polymerization is through radical polymerization of the acrylic double bond. This can be initiated using thermal or photochemical initiators. The resulting polymer would feature a poly(acrylic acid) backbone with -(thio(2-carboxyethyl)) side chains. The presence of the carboxylic acid groups would likely render the polymer water-soluble or water-swellable, depending on the pH. Such polymers could have applications as polyelectrolytes, hydrogels, or functional coatings. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could be employed to achieve better control over the molecular weight and architecture of the resulting polymers.

Another important reaction for forming polymeric structures is the thiol-ene reaction, which involves the addition of a thiol across a double bond. In the context of this compound, it could potentially react with polythiols in a step-growth polymerization manner. This would lead to the formation of crosslinked networks or linear polymers, depending on the functionality of the thiol monomer used. The thioether linkage and the carboxylic acid groups would be incorporated into the polymer backbone or as pendant groups, respectively. This approach is known for its high efficiency and orthogonality, proceeding under mild conditions.

The formation of oligomeric structures can also be envisioned through controlled polymerization techniques or by reacting the monomer with a chain transfer agent to limit the degree of polymerization. These oligomers could serve as functional building blocks for the synthesis of more complex macromolecular architectures.

Table 3: Potential Polymeric Structures from this compound This table illustrates potential polymer structures and the corresponding polymerization methods.

| Polymerization Method | Co-monomer/Reagent (Example) | Potential Polymer Structure Description |

| Radical Polymerization | None (Homopolymerization) | Poly(this compound) |

| Thiol-ene Polymerization | Dithiol (e.g., 1,2-ethanedithiol) | Crosslinked network with thioether linkages |

Reaction Mechanisms and Kinetic Investigations

Detailed Mechanistic Pathways of Addition Reactions to the Acrylic Moiety

The acrylic moiety in 3-((2-Carboxyethyl)thio)acrylic acid is susceptible to nucleophilic addition reactions, primarily through a Michael addition mechanism. This reaction is a cornerstone of its chemical reactivity, allowing for the formation of a variety of adducts. The presence of the electron-withdrawing carboxylic acid group activates the double bond, making the β-carbon electrophilic and prone to attack by nucleophiles.

The general mechanism for the Michael addition to the acrylic moiety of this compound can be outlined as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the β-carbon of the α,β-unsaturated carbonyl system. This leads to the formation of a resonance-stabilized enolate intermediate.

Protonation: The enolate intermediate is then protonated, typically by a solvent or a protic species in the reaction mixture, to yield the final addition product.

The reactivity of acrylic acid derivatives in nucleophilic Michael additions is a subject of detailed study. researchgate.net The rate and success of the reaction are influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. rsc.org For instance, amines and phosphines have been shown to be effective catalysts for thiol-ene Michael addition reactions. rsc.org

Table 1: Factors Influencing Michael Addition to the Acrylic Moiety

| Factor | Influence on Reaction | Example |

|---|---|---|

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. | Thiolates (RS⁻) are more potent nucleophiles than their corresponding thiols (RSH). |

| Catalyst | Bases (e.g., amines) or phosphines can catalyze the reaction by deprotonating the nucleophile or activating the acrylic system. rsc.org | Tertiary amines can deprotonate a thiol to form a more reactive thiolate anion. rsc.org |

| Solvent | Polar aprotic solvents can stabilize the transition state and enhance the reaction rate. | Dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) are commonly used. |

| Steric Hindrance | Bulky substituents on the nucleophile or near the acrylic double bond can hinder the reaction. | A sterically hindered nucleophile will react more slowly than a less hindered one. |

Examination of Thioether Bond Reactivity and Cleavage Mechanisms

Cleavage of the C-S bond in thioethers can be achieved through various methods, including the use of metals, strong acids, or oxidizing and reducing agents. thieme-connect.de For instance, metal-mediated methods involving mercury(II) or thallium(III) have been reported for cleaving S-tert-butyl thioethers. thieme-connect.de Additionally, selective C(sp³)–S bond cleavage can be achieved using reagents like N-bromosuccinimide (NBS) and N-fluorobenzenesulfonimide (NFSI). organic-chemistry.org These reagents can generate bromosulfonium or fluorosulfonium intermediates, which then lead to the cleavage of the C-S bond. organic-chemistry.org

The mechanism of cleavage often involves the formation of a sulfonium (B1226848) ion intermediate, which is then susceptible to nucleophilic attack, leading to the breaking of the carbon-sulfur bond. The stability of the resulting carbocation or carbanion plays a crucial role in determining the preferred cleavage pathway.

Table 2: Selected Methods for Thioether Bond Cleavage

| Reagent/Condition | Proposed Intermediate | Outcome | Reference |

|---|---|---|---|

| N-bromosuccinimide (NBS) | Bromosulfonium ion | Selective C(sp³)–S bond cleavage | organic-chemistry.org |

| N-fluorobenzenesulfonimide (NFSI) | Fluorosulfonium ion | Selective C(sp³)–S bond cleavage | organic-chemistry.org |

| Mercury(II) or Thallium(III) | Metal-sulfur complex | Cleavage of S-tert-butyl groups | thieme-connect.de |

| Strong Acids (e.g., HF) | Protonated thioether | Acid-catalyzed cleavage | thieme-connect.de |

Carboxylic Acid Functional Group Reactivity in Complex Systems

The two carboxylic acid groups in the molecule can participate in a variety of reactions, including:

Esterification: Reaction with alcohols in the presence of an acid catalyst to form esters. The electrophilicity of the carboxyl carbon is a key factor in this reaction. msu.edu

Amide Formation: Reaction with amines to form amides, typically requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent).

Salt Formation: As acids, they readily react with bases to form carboxylate salts, which can influence the molecule's solubility and other physical properties.

The relative reactivity of carboxylic acid derivatives follows a general trend, with acyl phosphates being highly reactive and carboxylates being the least reactive towards nucleophilic acyl substitution. libretexts.orglibretexts.org The presence of two carboxylic acid groups in this compound allows for the potential of forming polyesters or polyamides, or for differential reactivity based on steric hindrance or electronic effects within the molecule.

Radical Polymerization Mechanisms, particularly Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

The acrylic moiety of this compound makes it a suitable monomer for radical polymerization. A particularly important and controlled method for this is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. nih.gov RAFT is a form of living radical polymerization that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures. nih.govmdpi.com

The RAFT mechanism involves a conventional radical polymerization in the presence of a RAFT agent, which is typically a thiocarbonylthio compound. The key steps in RAFT polymerization are:

Initiation: A standard radical initiator generates the initial propagating radicals.

Reversible Chain Transfer: The propagating radical adds to the C=S bond of the RAFT agent, forming a dormant intermediate. This intermediate can then fragment to release a new radical, which can reinitiate polymerization. This reversible process establishes an equilibrium between active (propagating) and dormant polymer chains.

Reinitiation: The expelled radical from the RAFT agent initiates the polymerization of another monomer.

Chain Equilibrium: A rapid equilibrium is established between the active and dormant chains, allowing for controlled growth of all polymer chains.

Termination: As in conventional radical polymerization, termination occurs through coupling or disproportionation of radicals.

The choice of RAFT agent is crucial for the successful polymerization of acrylic monomers. mdpi.com Trithiocarbonates and dithiobenzoates are commonly used RAFT agents for the polymerization of "more activated" monomers like acrylates. nih.gov The presence of the carboxylic acid groups in this compound can influence the polymerization kinetics and the properties of the resulting polymer, such as its solubility and pH-responsiveness. researchgate.net

Table 3: Key Components in RAFT Polymerization of Acrylic Monomers

| Component | Role | Example | Reference |

|---|---|---|---|

| Monomer | Building block of the polymer | This compound | |

| Initiator | Generates initial radical species | Azobisisobutyronitrile (AIBN) | researchgate.net |

| RAFT Agent | Controls the polymerization via reversible chain transfer | 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT) | researchgate.net |

| Solvent | Dissolves reactants and facilitates the reaction | 1,4-Dioxane, Water | researchgate.net |

Autocatalytic Phenomena and Reaction Pathway Analysis

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. While specific studies on autocatalytic phenomena involving this compound are not extensively documented in the provided search results, the potential for such behavior exists due to its multifunctional nature.

For instance, in addition reactions or polymerization processes, the carboxylic acid groups could potentially participate in acid-base catalysis. The acidity of the carboxylic acid groups could influence the reactivity of other functional groups within the same or neighboring molecules. For example, protonation of the carbonyl oxygen of the acrylic moiety by a nearby carboxylic acid group could enhance its electrophilicity, potentially accelerating a nucleophilic attack.

Reaction pathway analysis for a molecule as complex as this compound would involve considering the interplay between its different functional groups. For example, in polymerization, the thioether linkage might be susceptible to side reactions under certain radical conditions. Similarly, the reactivity of one carboxylic acid group could be influenced by the proximity of the other functional groups. Computational studies and detailed kinetic experiments would be necessary to fully elucidate the potential for autocatalysis and to map out the complete reaction pathways in various chemical transformations.

Computational and Theoretical Chemistry Studies

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 3-((2-Carboxyethyl)thio)acrylic acid. DFT methods are widely used due to their favorable balance between computational cost and accuracy. mdpi.comnih.gov

The electronic structure of this compound is influenced by the presence of multiple functional groups: two carboxylic acid moieties, a thioether linkage, and an acrylic acid double bond. The sulfur atom, with its valence electron configuration of [Ne] 3s²3p⁴, plays a crucial role in the molecule's electronic properties. quora.comyoutube.comyoutube.com Its d-orbitals can participate in bonding, influencing the geometry and reactivity of the molecule. ubc.ca

DFT calculations can be employed to determine key parameters related to the molecule's reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally suggests higher reactivity. For molecules containing thioether and acrylic acid functionalities, the HOMO is often localized on the sulfur atom and the C=C double bond, while the LUMO is typically associated with the π* orbital of the acrylic acid group.

Furthermore, DFT can be used to calculate various reactivity descriptors, such as ionization potential, electron affinity, chemical potential, and hardness. nih.gov These descriptors provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the presence of the electron-withdrawing carboxylic acid groups can influence the electron density distribution across the molecule, affecting the reactivity of the acrylic double bond and the thioether sulfur.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the conformational landscape and intermolecular interactions of this compound in various environments. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory of the molecule's dynamic behavior over time. nih.gov

Conformational Analysis:

The flexibility of the ethylthio chain in this compound allows for a multitude of possible conformations. chemistrysteps.com MD simulations can explore these conformational states and identify the most stable arrangements. The relative energies of different conformers, such as staggered and eclipsed conformations around the single bonds, can be determined. chemistrysteps.com The presence of two carboxylic acid groups introduces the possibility of intramolecular hydrogen bonding, which can significantly influence the preferred conformation. Studies on similar dicarboxylic acids have shown that intramolecular hydrogen bonds can lead to cyclic or pseudo-cyclic structures. researchgate.net The syn and anti conformations of the carboxylic acid groups themselves are also important considerations, with the syn conformation generally being more stable. nih.gov

Intermolecular Interactions:

In a condensed phase, such as in solution or in a solid state, intermolecular interactions play a dominant role in determining the properties of this compound. MD simulations can provide detailed insights into these interactions. The carboxylic acid groups are capable of forming strong hydrogen bonds with solvent molecules (like water) and with other molecules of this compound, leading to the formation of dimers or larger aggregates. nih.gov The thioether group can also participate in weaker intermolecular interactions. Understanding these interactions is crucial for predicting solubility, crystal packing, and behavior in biological systems.

Prediction of Spectroscopic Properties and Reaction Transition States

Computational methods are invaluable for predicting spectroscopic properties and elucidating reaction mechanisms by characterizing transition states.

Spectroscopic Properties:

DFT calculations can be used to predict various spectroscopic data for this compound, which can aid in the interpretation of experimental spectra. For instance, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with reasonable accuracy. nmrdb.orgchemaxon.com For acrylic acid and its derivatives, the vinyl protons typically appear in the range of 5.8-6.8 ppm, while the carboxylic acid proton is found further downfield, around 10-13 ppm. satelliteinter.com The carbons of the vinyl group in acrylic acid derivatives typically resonate between 125 and 135 ppm in ¹³C NMR spectra. satelliteinter.com Computational predictions can help in assigning the signals observed in experimental NMR spectra. researchgate.netreddit.com

Infrared (IR) spectroscopy is another technique where computational predictions are highly beneficial. DFT calculations can predict the vibrational frequencies and intensities of the molecule. mdpi.com Key vibrational modes for this compound would include the O-H stretch of the carboxylic acid groups, the C=O stretch, the C=C stretch of the acrylic moiety, and various C-S stretching and bending modes.

Reaction Transition States:

By mapping the potential energy surface of a chemical reaction, computational methods can identify the transition state structures and calculate their energies. This information is crucial for understanding the reaction mechanism and predicting reaction rates. For this compound, a key reaction is its involvement in thiol-ene "click" chemistry, where a thiol adds across a double bond. acs.orgresearchgate.net DFT calculations can model the transition states for the propagation and chain-transfer steps in the radical-initiated thiol-ene reaction. acs.orgresearchgate.net The calculations can reveal the activation barriers for these steps, providing insights into the reaction kinetics. acs.orgresearchgate.net

Computational Modeling of Polymerization Processes

Computational modeling provides a powerful framework for understanding the polymerization of monomers like this compound. The presence of the acrylic acid functionality makes this molecule a suitable monomer for polymerization reactions.

A particularly relevant polymerization process for this molecule is the thiol-ene polymerization, a type of "click" chemistry known for its high efficiency and mild reaction conditions. radtech.org In this process, the thiol group of one molecule can react with the alkene group of another in a radical-mediated step-growth polymerization. researchgate.net

Computational studies, often employing DFT, can be used to model the key steps of the thiol-ene polymerization mechanism. researchgate.net This includes the initiation step, where a radical is generated, the propagation step, involving the addition of a thiyl radical to the double bond, and the chain-transfer step, where a hydrogen atom is abstracted from a thiol group to regenerate a thiyl radical. acs.orgresearchgate.net

The following table provides a hypothetical representation of data that could be obtained from DFT calculations on the thiol-ene polymerization of this compound, based on literature for similar systems.

| Parameter | Description | Hypothetical Calculated Value (kcal/mol) |

| ΔH‡propagation | Enthalpy of activation for the addition of a thiyl radical to the acrylic double bond. | 2 - 5 |

| ΔH‡chain-transfer | Enthalpy of activation for the abstraction of a hydrogen atom from a thiol group. | 1 - 4 |

| ΔHreaction | Overall enthalpy of the polymerization reaction. | -15 to -25 |

These are illustrative values based on typical thiol-ene reactions and are not specific to this compound.

Advanced Analytical and Spectroscopic Characterization in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Synthetic Products and Intermediatesrsc.orgweebly.comnih.govvanderbilt.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment of individual atoms. weebly.comomicsonline.org For 3-((2-Carboxyethyl)thio)acrylic acid, ¹H NMR and ¹³C NMR are fundamental for confirming its covalent framework.

In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and coupling constants of protons provide direct evidence of the molecule's connectivity. While specific experimental spectra for this compound are not widely published, predictions based on analogous structures suggest key resonances. vulcanchem.com The vinyl protons of the acrylic acid moiety are expected to appear as doublets in the δ 6.2–6.8 ppm range. vulcanchem.com The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and the carboxylic acid group would likely produce multiplets between δ 2.5 and 3.1 ppm. vulcanchem.com The two carboxylic acid protons are anticipated to appear as broad singlets at a significantly downfield shift, typically around δ 12.1–12.6 ppm. vulcanchem.com For comparison, the experimental vinyl protons of the parent acrylic acid molecule resonate at δ 5.96, 6.14, and 6.52 ppm. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. For acrylic acid, the carbonyl carbon resonates at δ 170 ppm, while the vinyl carbons appear at δ 127 ppm and δ 133 ppm. chemicalbook.comrsc.org In this compound, the presence of two distinct carbonyl carbons and additional methylene carbons would be expected, providing conclusive structural evidence. Advanced 2D NMR techniques, such as COSY and HMBC, are routinely used in research to unambiguously assign all proton and carbon signals and confirm the connectivity between the acrylic acid and the (2-carboxyethyl)thio moieties. omicsonline.orgresearchgate.net

| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | 12.1 – 12.6 | Broad Singlet |

| Vinyl (-CH=CH-) | 6.2 – 6.8 | Doublet |

| Methylene (-CH₂-S- and -CH₂-COOH) | 2.5 – 3.1 | Multiplet |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisrsc.orgnih.govvanderbilt.edunetlify.app

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. vanderbilt.edu The molecular formula of this compound is C₆H₈O₄S, corresponding to a molecular weight of approximately 176.19 g/mol . nih.gov

In research settings, High-Resolution Mass Spectrometry (HRMS) with a soft ionization technique like Electrospray Ionization (ESI) is typically used. rsc.org For this compound, ESI-MS in negative ion mode is expected to show a prominent peak for the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 175.01. vulcanchem.com HRMS would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula, C₆H₈O₄S. rsc.org

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation by breaking the molecule into smaller, predictable pieces. For this compound, characteristic fragmentation pathways could include the loss of water (H₂O, 18 Da), the loss of a carboxyl group (COOH, 45 Da), or cleavage of the carbon-sulfur bonds. Analysis of these fragment ions helps to piece together the molecular structure, corroborating data from other spectroscopic methods. nih.gov

| Property | Value | Technique |

|---|---|---|

| Molecular Formula | C₆H₈O₄S | - |

| Molecular Weight | 176.19 g/mol | - |

| Predicted [M-H]⁻ Ion (m/z) | 175.01 | ESI-MS (Negative Mode) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Purity Assessmentweebly.comnih.govvanderbilt.edunetlify.app

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify functional groups and analyze electronic transitions within the molecule.

IR spectroscopy is particularly useful for identifying the characteristic vibrational frequencies of specific bonds. libretexts.org The IR spectrum of this compound is expected to be dominated by features from its carboxylic acid and alkene groups. A very strong and characteristically broad absorption band is anticipated in the 2500–3300 cm⁻¹ region, corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid groups. libretexts.org A strong, sharp absorption peak around 1700 cm⁻¹ is predicted for the C=O (carbonyl) stretch of the α,β-unsaturated carboxylic acid. vulcanchem.comlibretexts.org Other expected peaks include a C=C stretching vibration around 1640 cm⁻¹, C-H stretching from the alkene and alkane parts of the molecule just above and below 3000 cm⁻¹, respectively, and absorptions corresponding to C-O and C-S bonds in the fingerprint region (below 1500 cm⁻¹). vscht.czpressbooks.pub

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 – 3300 | Strong, Broad |

| C=O stretch (Carboxylic Acid) | ~1700 | Strong |

| C=C stretch (Alkene) | ~1640 | Medium |

UV-Vis spectroscopy provides information about the conjugated π-system in the molecule. The α,β-unsaturated carbonyl system in the acrylic acid moiety acts as a chromophore. Pure poly(acrylic acid) exhibits a maximum UV-Vis absorption at 212 nm. researchgate.net Therefore, this compound is expected to have a primary absorption maximum (λmax) in a similar region of the UV spectrum. This characteristic absorption can be used in conjunction with chromatographic techniques like HPLC to quantify the compound and assess its purity.

X-ray Crystallography for Solid-State Structure Determination of Derivativesrsc.orglibretexts.org

Should a suitable single crystal of a derivative be obtained, X-ray diffraction analysis would provide precise data on bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net This information confirms the molecular connectivity, stereochemistry (such as the E/Z configuration of the double bond), and intermolecular interactions (like hydrogen bonding) in the crystal lattice. mdpi.com In the context of materials science or medicinal chemistry research, understanding the solid-state packing and conformation of derivatives is often essential for interpreting their physical properties and biological activity.

Chromatographic Techniques for Separation and Purity Profiling in Researchrsc.orgnih.gov

Chromatographic techniques are essential for the purification of synthetic products and the assessment of their purity. For a polar, acidic compound like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice for purity analysis. researchgate.net

A reversed-phase HPLC method, likely using a C18 column with an acidified aqueous mobile phase (e.g., water/acetonitrile (B52724) with a small amount of formic or acetic acid), would be effective for separating the target compound from non-polar impurities and starting materials. Purity is typically assessed using a UV detector set to the λmax of the compound. The percentage purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. This technique is highly sensitive and provides quantitative data on the purity profile of a research sample. researchgate.net For preparative-scale purification in a research lab, flash column chromatography on silica (B1680970) gel is also a common and effective technique. rsc.org

Biochemical and Biophysical Investigations Non Clinical Focus

Exploration of Metabolic Pathways Involving Related Thioether Acids in Model Systems (e.g., microbial, in vitro)

While specific metabolic pathways for 3-((2-Carboxyethyl)thio)acrylic acid are not extensively detailed in publicly available literature, the metabolism of structurally related thioether and acrylic acid compounds has been investigated in various model systems. These studies provide a framework for understanding the potential metabolic fate of this compound.

In general, thioether compounds are known to be involved in various biochemical processes. fiveable.me The sulfur atom in a thioether is more polarizable than the oxygen in an ether, which can make it more reactive in biological systems. fiveable.me Thioethers can undergo oxidation to form sulfoxides and sulfones, which alters their chemical properties and biological activities. fiveable.me

Studies on acrylic acid in rodents have shown that it is rapidly absorbed and metabolized. The primary route of metabolism is the beta-oxidation pathway of propionate (B1217596) catabolism, with a significant portion being exhaled as carbon dioxide. nih.gov Urinary analysis of rats treated with acrylic acid identified metabolites such as 3-hydroxypropionic acid, N-acetyl-S-(2-carboxyethyl)cysteine, and its S-oxide derivative. This suggests that conjugation with cysteine, an amino acid containing a thiol group, is a key metabolic step.

In microbial systems, the metabolism of thiol-containing compounds is crucial for various cellular functions. nih.gov For instance, the bacterium Geobacter sulfurreducens has been shown to manage the production and turnover of low-molecular-mass thiols related to cysteine. nih.gov The metabolism of thiophen-2-carboxylate, another sulfur-containing organic acid, in a soil bacterium was found to proceed via the formation of a CoA ester, followed by hydroxylation and further degradation to 2-oxoglutarate and sulfate. researchgate.net Furthermore, studies with Clostridioides difficile have shown that the metabolism of sulfur-containing amino acids like cysteine and methionine leads to the production of a variety of volatile sulfur compounds, including thiols and disulfides. frontiersin.org

These examples from related compounds suggest that the metabolic pathways for this compound in microbial or in vitro systems could involve several key transformations:

Oxidation: The thioether sulfur atom could be oxidized to a sulfoxide (B87167) or sulfone.

Beta-oxidation: The carboxyethyl and acrylic acid moieties could be subject to beta-oxidation, a common pathway for the breakdown of fatty acids and other carboxylic acids. nih.gov

Conjugation: The molecule could be conjugated with endogenous thiols like cysteine or glutathione (B108866), as seen with acrylic acid.

Microbial degradation: In microbial systems, the compound could be cleaved at the thioether bond or otherwise modified by bacterial enzymes.

Table 1: Potential Metabolic Reactions for Thioether Acids in Model Systems

| Metabolic Reaction | Description | Relevant Model Systems | Potential Metabolites |

|---|---|---|---|

| Thioether Oxidation | The sulfur atom is oxidized to form a sulfoxide or sulfone, increasing polarity. | In vitro liver microsomes, microbial cultures | 3-((2-Carboxyethyl)sulfinyl)acrylic acid, 3-((2-Carboxyethyl)sulfonyl)acrylic acid |

| Beta-Oxidation | The carboxylic acid chains are shortened by two carbons per cycle. | In vitro mitochondrial preparations | Thioether-containing shorter-chain dicarboxylic acids |

| Conjugation | The acrylic acid moiety reacts with endogenous thiols like cysteine or glutathione. | In vitro cellular systems (e.g., hepatocytes) | Cysteine or glutathione conjugates |

| Microbial Cleavage | The C-S bond is broken by microbial enzymes. | Soil microorganisms, gut microbiota models | 3-Mercaptopropionic acid, acrylic acid, and their further metabolites |

In Vitro Enzyme Interaction Studies and Substrate Analog Design

The structural features of this compound, namely the thioether linkage and the α,β-unsaturated carbonyl group, make it a candidate for interaction with various enzymes. Thioether-containing molecules have been explored as inhibitors for a range of enzymes. mdpi.comresearchgate.netnih.gov The design of enzyme inhibitors often relies on creating substrate analogs that can bind to the active site but are not processed correctly, leading to inhibition.

Mercaptoacetic acid thioesters, which share the thioether and carboxylate functionalities, have been investigated as inhibitors of metallo-β-lactamases (MβLs). nih.gov These enzymes are involved in antibiotic resistance. The proposed mechanism involves the thioester being cleaved by the enzyme, delivering mercaptoacetic acid to the metal-coordinating cysteine in the active site. nih.gov The inhibitory activity of these compounds was found to be dependent on the substituents, with more hydrophobic moieties enhancing their potency. nih.gov

Peptidyl Michael acceptors, which contain an α,β-unsaturated carbonyl system similar to the acrylic acid moiety, have been designed as irreversible inactivators of cysteine proteases. ku.edu The electrophilic nature of the double bond allows for covalent bond formation with the nucleophilic thiol group of a cysteine residue in the enzyme's active site.

Given these precedents, this compound could be investigated as a potential inhibitor for enzymes such as:

Cysteine proteases: The acrylic acid portion could act as a Michael acceptor for the active site cysteine.

Metalloenzymes: The carboxylate groups and the thioether sulfur could potentially coordinate with metal ions in the active site of metalloenzymes.

Enzymes involved in fatty acid metabolism: Its structural similarity to dicarboxylic acids might allow it to interact with enzymes of the beta-oxidation pathway.

The design of substrate analogs based on the this compound scaffold could involve modifications to enhance affinity and specificity for a target enzyme. For example, altering the length of the carboxyethyl chain or introducing substituents on the acrylic acid moiety could modulate its interaction with the enzyme's binding pocket.

Table 2: Potential Enzyme Targets and Inhibition Mechanisms

| Enzyme Class | Potential Mechanism of Interaction | Relevant Structural Features |

|---|---|---|

| Cysteine Proteases | Covalent modification of the active site cysteine via Michael addition. | α,β-unsaturated acrylic acid |

| Metallo-β-lactamases | Coordination with the active site metal ion(s) and potential delivery of a reactive fragment. | Carboxylate groups, thioether sulfur |

| Fatty Acid Oxidation Enzymes | Competitive inhibition due to structural similarity to natural substrates. | Dicarboxylic acid structure |

Role as a Biochemical Probe or Chemical Biology Tool (non-therapeutic)

The reactivity of the thioether and acrylic acid moieties in this compound makes it a potential candidate for use as a biochemical probe or a tool in chemical biology. Thioether-containing compounds have found broad applications in biology and materials science. cornell.eduacs.org

The α,β-unsaturated carbonyl group is a Michael acceptor, capable of reacting with nucleophiles such as the thiol groups of cysteine residues in proteins. This reactivity could be harnessed to selectively label proteins. By attaching a reporter group (e.g., a fluorescent dye or a biotin (B1667282) tag) to the this compound scaffold, the resulting molecule could be used to identify and study proteins with reactive cysteine residues.

Furthermore, the dicarboxylic acid nature of the molecule allows for conjugation to other molecules of interest using standard coupling chemistries. This could enable the creation of bifunctional probes. For example, one carboxyl group could be used to attach a targeting ligand that directs the probe to a specific cellular location or protein, while the other end remains available for interaction or reporting.

The thioether linkage itself can be a target for specific chemical reactions. For instance, selective oxidation of the thioether to a sulfoxide or sulfone can alter the properties of the molecule, potentially providing a mechanism for a "turn-on" probe where a signal is generated upon oxidation.

Bio-conjugation Chemistry and Functionalization of Biomaterials (excluding drug delivery systems)

The presence of two carboxylic acid groups and a reactive acrylic acid moiety makes this compound a versatile molecule for bioconjugation and the functionalization of biomaterials. The goal of biomaterial functionalization is often to improve biocompatibility and to introduce specific biological cues that can guide cellular behavior. nih.govnih.gov

The carboxylic acid groups can be activated to form amide bonds with amine groups present on the surface of biomaterials or on biomolecules like proteins and peptides. This is a common strategy for covalently attaching bioactive molecules to a material's surface. nih.gov For example, polymers with surface amine groups could be modified with this compound, thereby introducing both a thioether and a reactive acrylic acid group onto the surface.

The acrylic acid moiety, being a Michael acceptor, can participate in "click" chemistry reactions, such as the thiol-ene reaction. researchgate.net This reaction involves the addition of a thiol to an alkene and can proceed under mild, biocompatible conditions, often initiated by light. This allows for the "clicking" of thiol-containing biomolecules onto a surface functionalized with this compound. This approach offers a high degree of control over the immobilization of biomolecules.

The thioether linkage itself can be incorporated into polymeric biomaterials. Poly(ester-thioether)s are a class of biodegradable and oxidation-sensitive polymers. nih.gov The incorporation of thioether groups into a biomaterial can render it responsive to oxidative stress, as the thioether can be oxidized to the more hydrophilic sulfoxide and sulfone.

Table 3: Bio-conjugation and Biomaterial Functionalization Strategies

| Functional Group | Conjugation/Functionalization Chemistry | Application |

|---|---|---|

| Carboxylic Acids | Amide bond formation (e.g., using EDC/NHS chemistry) with amine-containing biomaterials or biomolecules. | Covalent attachment to surfaces to introduce new functionalities. |

| Acrylic Acid (Michael Acceptor) | Thiol-ene "click" chemistry with thiol-containing biomolecules. | Site-specific immobilization of peptides or proteins onto a material surface. |

| Thioether | Incorporation into polymer backbones to create oxidation-sensitive biomaterials. | Development of smart biomaterials that respond to their environment. |

Applications in Materials Science and Industrial Chemistry Non Clinical

Utilization as a Monomer in Polymer Synthesis and Polymerization Chemistry

The presence of a polymerizable acrylic group and two carboxylic acid functionalities makes 3-((2-Carboxyethyl)thio)acrylic acid a promising monomer for the synthesis of functional polymers. The thioether linkage can also impart unique properties to the resulting polymer backbone.

As a derivative of acrylic acid, this compound can theoretically be polymerized through conventional free-radical polymerization techniques. The resulting homopolymer would be a poly(acrylic acid) derivative with a pendant thioether-dicarboxylic acid group on each repeating unit. This structure would offer a high density of functional groups, making the polymer highly hydrophilic and potentially responsive to pH changes.

Copolymerization of this compound with other vinyl monomers, such as acrylamide, N-isopropylacrylamide, or various acrylates, could be employed to tailor the properties of the resulting copolymers. For instance, copolymerization with a hydrophobic monomer could lead to the formation of amphiphilic polymers that self-assemble in aqueous solutions. The incorporation of this monomer into polymer chains can introduce sites for cross-linking, further modification, or interaction with metal ions.

Table 1: Potential Polymer Architectures Incorporating this compound

| Polymer Type | Potential Monomers | Key Features of Resulting Polymer |

| Homopolymer | This compound | High density of carboxylic acid and thioether groups, high hydrophilicity, potential pH-responsiveness. |

| Random Copolymer | This compound, N-isopropylacrylamide | Thermo- and pH-responsive properties. |

| Block Copolymer | This compound, Styrene | Amphiphilic character, potential for micelle formation. |

| Graft Copolymer | Poly(ethylene glycol) backbone with this compound grafts | "Brush-like" architecture, enhanced biocompatibility, and hydrophilicity. |

This table presents theoretical polymer architectures based on the known reactivity of acrylic monomers.

Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. The carboxylic acid groups of this compound make it an excellent candidate for the development of hydrogels. These groups can be deprotonated at higher pH values, leading to electrostatic repulsion between the polymer chains and increased swelling of the hydrogel. This pH-responsiveness is a key characteristic of "smart" materials that can respond to changes in their environment.

Furthermore, the thioether linkage could provide sites for cross-linking through oxidation to form disulfide bonds, offering a reversible cross-linking mechanism. Copolymers incorporating this monomer with thermo-responsive monomers like N-isopropylacrylamide could lead to the development of dual-responsive hydrogels that are sensitive to both pH and temperature. Such materials are of interest for applications in drug delivery, tissue engineering, and as sensors.

Role in Surface Modification and Coating Technologies

The functional groups of this compound suggest its potential for modifying the surfaces of various materials to impart new properties such as hydrophilicity, biocompatibility, or the ability to bind specific molecules. The thioether group, or a corresponding thiol if the molecule is synthesized from a thiol precursor, can form strong bonds with noble metal surfaces like gold, leading to the formation of self-assembled monolayers (SAMs).

The carboxylic acid groups on the exposed surface of such a monolayer would increase the hydrophilicity of the surface and provide anchor points for the covalent attachment of biomolecules, such as proteins or DNA, via amide bond formation. This makes it a potentially useful, though not yet documented, tool in the development of biosensors and biocompatible coatings for medical implants. In industrial applications, such coatings could be used to improve adhesion, prevent corrosion, or control the surface energy of materials.

Applications in Catalysis and Catalytic System Design

While there is no direct evidence of this compound being used in catalysis, its molecular structure suggests several potential roles. The carboxylic acid groups can act as ligands to coordinate with metal ions, potentially forming metal-organic frameworks (MOFs) or other coordination polymers. The thioether sulfur atom can also coordinate to certain metal centers, making this a bidentate or even tridentate ligand.

The ability to act as a ligand for metal catalysts is a significant area of research. Thioether-containing ligands have been shown to be effective in various catalytic reactions. The specific geometry and electronic properties of the metal complexes formed with this compound would determine their catalytic activity. Furthermore, polymers derived from this monomer could be used as supports for catalytic nanoparticles, with the carboxylic acid and thioether groups serving to stabilize the nanoparticles and prevent their aggregation.

Table 2: Potential Roles of this compound in Catalysis

| Catalytic System | Potential Role of this compound |

| Homogeneous Catalysis | As a ligand for transition metal catalysts. |

| Heterogeneous Catalysis | As a building block for Metal-Organic Frameworks (MOFs). |

| Nanocatalysis | As a stabilizing agent for catalytic nanoparticles. |

| Polymer-Supported Catalysis | As a monomer to create a polymeric support for catalysts. |

This table outlines hypothetical applications in catalysis based on the compound's functional groups.

Potential in Environmental Chemistry for Degradation Studies or Sensing (non-toxicity)

In the field of environmental chemistry, materials derived from this compound could have potential applications in the degradation of pollutants and in chemical sensing. The high density of carboxylic acid groups in polymers made from this monomer would make them effective at binding heavy metal ions from contaminated water through chelation.

These polymers could also be used to create composite materials with photocatalysts like titanium dioxide (TiO2). The polymer matrix could help to disperse the photocatalyst and adsorb pollutants, bringing them into close proximity with the catalyst for more efficient degradation under UV light.

For sensing applications, surfaces modified with this compound could be used to detect heavy metal ions. The binding of metal ions to the carboxylic acid groups could be detected by a variety of techniques, such as quartz crystal microbalance or electrochemical methods. While acrylic acid itself and its polymers have been studied for biodegradability, with lower molecular weight oligomers showing some level of degradation, the biodegradability of polymers derived from this compound has not been reported.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Current synthetic routes to 3-((2-Carboxyethyl)thio)acrylic acid and related thioether carboxylic acids often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research should prioritize the development of more sustainable and efficient synthetic strategies.

Key Research Objectives:

Green Chemistry Approaches: Investigation into eco-friendly synthetic methods should be a primary focus. This includes the use of renewable starting materials, biodegradable solvents, and catalytic systems that minimize waste and energy consumption. nih.govrasayanjournal.co.inmdpi.com For instance, exploring biocatalytic routes or leveraging mechanochemistry could offer greener alternatives to conventional synthesis.

Atom Economy: Methodologies that maximize the incorporation of all starting material atoms into the final product are highly desirable. Thiol-Michael addition or "click" chemistry reactions represent a promising avenue due to their high efficiency and minimal byproduct formation. nih.govresearchgate.net

Continuous Flow Synthesis: Transitioning from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. Research into developing a continuous flow synthesis for this compound could lead to more efficient and industrially viable production.

Discovery of New Reactivity Patterns and Advanced Mechanistic Insights

A thorough understanding of the reactivity of this compound is crucial for its application in novel chemical transformations and material synthesis.

Areas for Future Investigation:

Polymerization Behavior: The acrylic functionality of the molecule makes it a prime candidate for polymerization. rsc.org Future studies should explore its homo- and copolymerization with various monomers to create novel sulfur-containing polymers with unique properties. digitellinc.comacs.org Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could be employed to synthesize well-defined polymers. rsc.org

Thioether Reactivity: The thioether linkage can potentially undergo oxidation to sulfoxides and sulfones, offering a route to modify the compound's polarity and chemical properties. Investigating these transformations and the properties of the resulting oxidized products is a key area for exploration.

Mechanistic Studies: Detailed mechanistic investigations of its reactions, such as the thiol-Michael addition, are needed. nih.govrsc.org Computational modeling combined with experimental kinetic studies can provide deep insights into reaction pathways, transition states, and the influence of catalysts, which is essential for optimizing reaction conditions and designing new transformations. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by accelerating the discovery and optimization of molecules and materials.

Potential AI/ML Applications:

Predictive Modeling: Machine learning models can be trained to predict the physicochemical and biological properties of this compound derivatives. nih.govmaxapress.comresearchgate.netaalto.fi This could enable the in silico screening of large virtual libraries to identify candidates with desired characteristics for specific applications.

Reaction Optimization: AI algorithms can be employed to optimize synthetic routes by predicting reaction outcomes under various conditions, thereby reducing the number of experiments required. mdpi.comresearchgate.net

De Novo Design: Generative AI models could be used to design novel molecules based on the this compound scaffold with tailored properties for applications in drug delivery, materials science, or as biochemical probes. ibm.comtechexplorist.comgatech.eduyoutube.com

Expansion of Non-Clinical Biochemical and Material Applications

The multifunctional nature of this compound makes it a versatile building block for a wide range of non-clinical applications.

Promising Application Areas:

Biomaterials: The presence of carboxylic acid groups suggests potential for creating biocompatible materials. Thiolated polymers are known to exhibit mucoadhesive properties, making this compound a candidate for developing drug delivery systems. nih.gov Its ability to react with thiols also opens doors for creating hydrogels and other biomaterials through cross-linking reactions. polimi.itnih.gov

Advanced Polymers and Coatings: As a monomer, it can be used to synthesize functional polymers with applications as coatings, adhesives, and smart materials. digitellinc.comrsc.org The thioether linkage can impart unique properties such as improved refractive index, thermal stability, and redox responsiveness. polimi.it

Biochemical Probes: The reactivity of the acrylic group towards thiols, such as those found in cysteine residues of proteins, suggests its potential use as a biochemical probe to study protein function and interactions. masterorganicchemistry.com

Scale-Up Considerations for Laboratory-Scale Discoveries

Translating laboratory-scale syntheses to industrial production presents a unique set of challenges that need to be addressed for the practical application of this compound.

Key Considerations for Scale-Up:

Process Optimization: Optimizing reaction parameters such as temperature, pressure, catalyst loading, and reaction time is crucial for ensuring an efficient and cost-effective large-scale process.

Purification Strategies: Developing efficient and scalable purification methods to obtain high-purity product is a critical step.

Techno-Economic Analysis: A thorough techno-economic analysis will be necessary to evaluate the commercial viability of any new synthetic route and to identify potential cost-saving measures.

Safety and Environmental Impact: A comprehensive assessment of the safety and environmental impact of the scaled-up process is essential to ensure compliance with regulatory standards. The principles of green chemistry should guide this assessment. mdpi.com

Q & A

Q. What are the optimized synthetic routes for 3-((2-Carboxyethyl)thio)acrylic acid and its derivatives?

The synthesis of structurally related thioether-linked carboxylic acids often employs carbodiimide-based coupling agents (e.g., EDCI) with HOBt as an activator in dichloromethane (CH₂Cl₂). For example, a two-step procedure involves:

Coupling reaction : Boc-protected carboxylic acids react with amines in the presence of EDCI/HOBt and triethylamine (Et₃N) for 6–15 hours.

Deprotection : Removal of the Boc group using trifluoroacetic acid (TFA) in CH₂Cl₂, followed by purification via silica gel chromatography with a hexane/ethyl acetate gradient .

This method yields derivatives with moderate to high purity (58–76% yields). Adjusting substituents on the aryl or alkyl groups can modulate reactivity and yield.

Q. Which analytical techniques are critical for characterizing this compound?

- ¹H NMR : Confirms structural integrity by identifying protons adjacent to the thioether and carboxylic acid groups. For example, signals near δ 3.5–4.0 ppm indicate methylene groups linked to sulfur .

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, particularly for verifying sulfur-containing intermediates .

- Chromatography : Reverse-phase HPLC or TLC with UV detection ensures purity, especially after deprotection steps .

Q. What safety precautions are necessary when handling this compound?

- Hazards : Potential skin irritation (GHS Category 2) and eye damage (Category 2A). Always use gloves, goggles, and a fume hood.

- Storage : Keep at ambient temperatures in airtight containers to prevent degradation .

- Waste disposal : Neutralize acidic residues with saturated NaHCO₃ before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological results (e.g., antioxidant vs. cytotoxic effects) may arise from:

- Structural variability : Minor modifications in the thioether or carboxylic acid group can alter activity. For example, electron-withdrawing substituents on aryl rings enhance antioxidant capacity, while alkyl chains influence membrane permeability .

- Assay conditions : Standardize protocols (e.g., DPPH assay for antioxidants, LPS-induced inflammation models) and include positive controls (e.g., ascorbic acid) to ensure reproducibility .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Docking simulations : Use software like AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Focus on the thioether’s sulfur atom and carboxylic acid’s hydrogen-bonding capacity .

- DFT calculations : Analyze electron density maps to predict reactive sites for functionalization, such as adding methyl or methoxy groups to enhance stability .

Q. How does the compound’s stability impact experimental design?

Q. What strategies validate the compound’s role in catalytic or material science applications?

- Coordination chemistry : Test metal-binding affinity (e.g., with Cr(III) or Pd(II)) via UV-Vis spectroscopy. For example, shifts in λmax indicate complex formation, relevant for catalytic applications .

- Adsorption studies : Functionalize materials like activated carbon with the compound and quantify metal ion uptake (e.g., Co²⁺) using ICP-MS .

Methodological Notes

- Synthetic optimization : Replace EDCI with DCC for cost-sensitive protocols, though purity may require additional washes .

- Biological assays : Include cytotoxicity controls (e.g., MTT assay) to distinguish specific bioactivity from nonspecific effects .

- Data validation : Replicate key findings across ≥3 independent experiments and report standard deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.